Vernodalol (CAS 65388-17-2) is a highly functionalized elemanolide-type sesquiterpene lactone primarily isolated from Vernonia amygdalina and Centratherum anthelminticum. In industrial and research procurement, it is sourced as a high-purity analytical reference standard and a bioactive precursor for oncology, parasitology, and inflammatory pathway research. Its distinct structural features, notably the presence of an alpha-methylene-gamma-lactone moiety, dictate its specific reactivity with biological thiols and its subsequent downstream cellular effects, differentiating it from generic botanical extracts [1].
Substituting Vernodalol with closely related sesquiterpene lactones, such as Vernolide or Vernodalin, fundamentally alters assay outcomes and compromises reproducibility. While these compounds share a similar backbone and botanical origin, they exhibit drastically different cytotoxicity profiles and pathway specificities. For instance, utilizing Vernolide instead of Vernodalol introduces severe oxidative stress-induced cell death, confounding mechanism-of-action studies that require targeted Nrf2 activation without generalized cytotoxicity [1]. Consequently, generic substitution in bioassays or formulation development leads to skewed IC50 values and misidentified cellular targets, making the procurement of exact-match Vernodalol critical for precise analytical workflows.
In comparative mechanistic assays evaluating thiol trapping and cellular defense, Vernodalol demonstrates a distinct pathway selectivity compared to its structural analog Vernolide. While Vernolide acts as a strong STAT3/NF-κB inhibitor that induces high levels of oxidative stress and associated cytotoxicity, Vernodalol actively induces the expression of Nrf2-dependent antioxidant genes. This Nrf2 activation counteracts oxidative stress, preventing the severe cytotoxicity observed with Vernolide [1].
| Evidence Dimension | Pathway activation and oxidative stress mitigation |
| Target Compound Data | Induces Nrf2-dependent antioxidant genes, mitigating oxidative cytotoxicity |
| Comparator Or Baseline | Vernolide (induces severe oxidative stress and cytotoxicity via STAT3/NF-κB inhibition) |
| Quantified Difference | Divergent mechanistic response in thiol trapping, shifting from oxidative cell death (Vernolide) to antioxidant defense (Vernodalol) |
| Conditions | In vitro NMR-based cysteamine assay and gene expression analysis |
For researchers requiring a sesquiterpene lactone that modulates cellular pathways without the confounding variable of severe oxidative stress-induced cell death, Vernodalol is the strictly required standard.
When evaluated for anti-proliferative efficacy against human colon adenocarcinoma (HT-29) cells, Vernodalol demonstrated significantly higher potency than co-extracted bioactive benchmarks. In standardized MTT cell viability assays, Vernodalol exhibited an IC50 of 5.7 µM, whereas the flavonoid luteolin required a concentration of 22.2 µM to achieve the same inhibitory effect[1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for cell viability |
| Target Compound Data | 5.7 µM |
| Comparator Or Baseline | Luteolin (22.2 µM) |
| Quantified Difference | Vernodalol is ~3.9-fold more potent in inhibiting HT-29 cell proliferation than the luteolin benchmark |
| Conditions | In vitro MTT assay on HT-29 cells (0.35 µM to 35 µM concentration range) |
When procuring reference compounds for colorectal cancer drug screening, Vernodalol provides a highly potent, low-micromolar benchmark compared to standard botanical flavonoids.
In standardized DPPH free radical scavenging assays, Vernodalol showed a quantifiable advantage over its sesquiterpene lactone analog Vernolide. Vernodalol achieved an IC50 value of 0.03 mg/mL, compared to 0.04 mg/mL for Vernolide, indicating a higher intrinsic reducing capacity and more efficient electron donation [1].
| Evidence Dimension | DPPH radical scavenging IC50 |
| Target Compound Data | 0.03 mg/mL |
| Comparator Or Baseline | Vernolide (0.04 mg/mL) |
| Quantified Difference | 25% lower IC50 (higher scavenging potency) for Vernodalol |
| Conditions | In vitro DPPH radical scavenging assay evaluated after 60 minutes of reaction |
For formulation studies or comparative antioxidant assays requiring a sesquiterpene lactone standard, Vernodalol offers superior baseline radical scavenging efficiency over Vernolide.
Due to its established low-micromolar IC50 against HT-29 cells and its ability to induce cell cycle arrest in acute promyelocytic leukemia (APL) models, Vernodalol is the optimal standard for in vitro oncology screening, particularly when differentiating mitochondrial pathway apoptosis from generic necrosis [1].
Because Vernodalol induces Nrf2-dependent antioxidant genes without the severe oxidative cytotoxicity associated with Vernolide, it is highly recommended as a reference material for studies investigating cellular defense mechanisms and targeted thiol-trapping interactions [2].
As a primary bioactive elemanolide in Vernonia amygdalina, high-purity Vernodalol serves as an essential analytical marker for the standardization of botanical extracts and the validation of ultrasonic-assisted extraction (UAE) yields in industrial pharmacognosy [3].